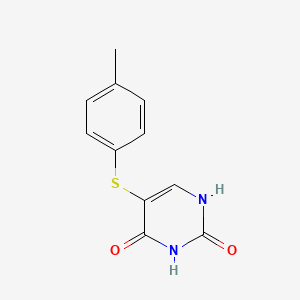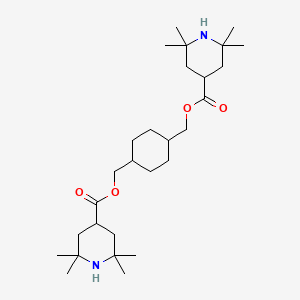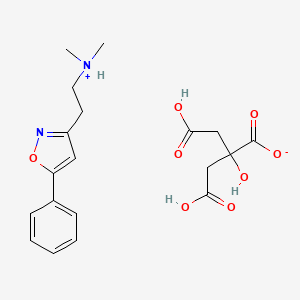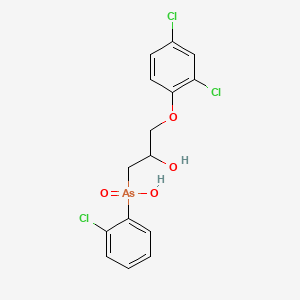
3-(2,4-Dichlorophenoxy)-2-hydroxypropyl-o-chlorophenyl arsinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Dichlorophenoxy)-2-hydroxypropyl-o-chlorophenyl arsinic acid is a complex organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture for their ability to control broadleaf weeds. The compound is characterized by the presence of multiple chlorine atoms and an arsinic acid group, which contribute to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenoxy)-2-hydroxypropyl-o-chlorophenyl arsinic acid typically involves multiple steps, starting with the preparation of the phenoxy and arsinic acid intermediates. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired chemical transformations.
Phenoxy Intermediate Preparation: The phenoxy intermediate can be synthesized by reacting 2,4-dichlorophenol with an appropriate alkylating agent under basic conditions.
Arsinic Acid Intermediate Preparation: The arsinic acid intermediate is prepared by reacting o-chlorophenyl arsenic acid with a suitable halogenating agent.
Final Coupling Reaction: The final step involves coupling the phenoxy and arsinic acid intermediates under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve high yields and purity. The process also involves rigorous quality control measures to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the arsinic acid group, converting it to the corresponding arsine.
Substitution: The chlorine atoms in the phenoxy and arsinic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce arsines. Substitution reactions can introduce various functional groups, altering the compound’s properties.
Applications De Recherche Scientifique
3-(2,4-Dichlorophenoxy)-2-hydroxypropyl-o-chlorophenyl arsinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of phenoxy and arsinic acid groups.
Biology: The compound’s herbicidal properties make it a valuable tool for studying plant physiology and weed control mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: The compound is used in the formulation of herbicides and pesticides, contributing to agricultural productivity.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with specific molecular targets in plants. The phenoxy group mimics natural plant hormones, disrupting normal growth processes and leading to uncontrolled growth and eventual plant death. The arsinic acid group enhances the compound’s ability to penetrate plant tissues and reach its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar phenoxy structure but lacks the arsinic acid group.
MCPA (2-Methyl-4-chlorophenoxyacetic acid): Another phenoxy herbicide with a methyl group instead of chlorine.
Bromoxynil: Contains a brominated phenol group and is used for similar herbicidal applications.
Uniqueness
3-(2,4-Dichlorophenoxy)-2-hydroxypropyl-o-chlorophenyl arsinic acid is unique due to the presence of the arsinic acid group, which enhances its biological activity and effectiveness as a herbicide. This structural feature distinguishes it from other phenoxy herbicides and contributes to its specific mode of action and applications.
Propriétés
Numéro CAS |
73791-41-0 |
|---|---|
Formule moléculaire |
C15H14AsCl3O4 |
Poids moléculaire |
439.5 g/mol |
Nom IUPAC |
(2-chlorophenyl)-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]arsinic acid |
InChI |
InChI=1S/C15H14AsCl3O4/c17-10-5-6-15(14(19)7-10)23-9-11(20)8-16(21,22)12-3-1-2-4-13(12)18/h1-7,11,20H,8-9H2,(H,21,22) |
Clé InChI |
SHUMTTSVSADQNB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)Cl)[As](=O)(CC(COC2=C(C=C(C=C2)Cl)Cl)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Ethanediamine, N,N,N'-trioctyl-N'-[2-(octylamino)ethyl]-](/img/structure/B13768046.png)


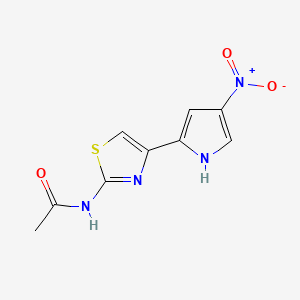
![1,4-Dioxaspiro[4.11]hexadecane](/img/structure/B13768063.png)
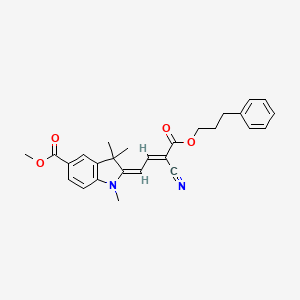

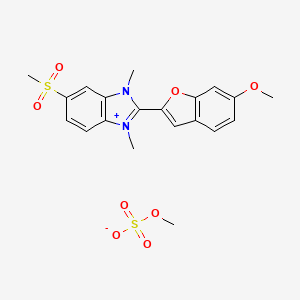
![N-(2,4-Dimethylphenyl)-2-[(4-methyl-2-nitrophenyl)azo]-3-oxobutyramide](/img/structure/B13768078.png)
